4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H24BrN3O7 and a molecular weight of 570.401 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as methoxy, bromobenzoate, and hydrazono groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate involves several steps. The synthetic route typically starts with the preparation of the 3,4-dimethoxybenzoyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide. This hydrazide is further reacted with 2-methoxybenzaldehyde to form the hydrazono intermediate. Finally, the intermediate is esterified with 3-bromobenzoic acid under appropriate conditions to yield the target compound .
the synthesis generally involves standard organic synthesis techniques such as esterification, nucleophilic substitution, and condensation reactions .
Chemical Reactions Analysis
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate undergoes various chemical reactions, including:
Scientific Research Applications
4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with various molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors . Additionally, the methoxy and bromobenzoate groups may contribute to its overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-({[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl 3-bromobenzoate include:
Methyl 4-bromobenzoate: A simpler ester derivative used in organic synthesis.
1,4-dimethoxybenzene: A related aromatic compound with methoxy groups, used as an intermediate in various chemical reactions.
Hydrazones: Compounds with similar hydrazono functional groups, studied for their biological activities.
Properties
Molecular Formula |
C26H24BrN3O7 |
---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H24BrN3O7/c1-34-20-10-8-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-7-9-21(22(11-16)35-2)37-26(33)18-5-4-6-19(27)12-18/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
InChI Key |
NXQPHMNVPJXCKH-IPPBACCNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC)OC |
Origin of Product |
United States |
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